3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid

Description

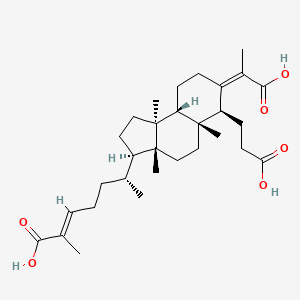

3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is a triterpenoid compound derived from the fruiting bodies of the mushroom Russula lepida . It is known for its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . This compound has garnered interest due to its potential therapeutic applications in treating diabetes and obesity .

Properties

Molecular Formula |

C30H46O6 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(E,6R)-6-[(3R,3aR,5aS,6S,7Z,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/b19-9+,21-20-/t18-,22-,23-,24-,28+,29-,30+/m1/s1 |

InChI Key |

MLKGNOBMWJPGDM-VXQZCMIRSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC/C(=C(\C)/C(=O)O)/[C@H]3CCC(=O)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid typically involves the extraction and purification from natural sources such as Russula lepida . The compound can be isolated using chromatographic techniques, followed by structural elucidation through spectroscopic methods

Industrial Production Methods

Industrial production of this compound is not widely established, primarily due to its natural occurrence and the complexity of its structure. The focus remains on extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid involves the inhibition of PTP1B . By binding to the active site of the enzyme, the compound prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling and improving glucose uptake . This mechanism is particularly relevant in the context of diabetes and obesity, where impaired insulin signaling is a key pathological feature .

Comparison with Similar Compounds

Similar Compounds

- 3,4-Secocucurbita-4,24-diene-3,26-dioic acid

- 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid methyl ester

Uniqueness

This compound is unique due to its specific inhibitory activity against PTP1B without exhibiting cytotoxicity . This distinguishes it from other similar compounds that may have broader or less specific biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.